![molecular formula C19H12Br3N5OS B11697631 (4E)-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697631.png)
(4E)-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyrazolone core, and multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazolone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine derivatives, brominated phenyl compounds, and various catalysts to facilitate the formation of the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4E)-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The presence of multiple substituents allows for various substitution reactions, particularly on the phenyl and thiazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
(4E)-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4E)-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share some structural similarities but differ in their substituents and overall reactivity.
Other Thiazole Derivatives: Compounds with thiazole rings that exhibit different biological and chemical properties.
Properties
Molecular Formula |
C19H12Br3N5OS |
---|---|
Molecular Weight |
598.1 g/mol |
IUPAC Name |
5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-[(2,4,6-tribromophenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H12Br3N5OS/c1-10-16(24-25-17-13(21)7-12(20)8-14(17)22)18(28)27(26-10)19-23-15(9-29-19)11-5-3-2-4-6-11/h2-9,26H,1H3 |
InChI Key |
HNFNKMHIMBUIFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=C(C=C(C=C4Br)Br)Br |
Origin of Product |
United States |
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